Dibutoline sulfate

CAS No.: 124129-35-7

Cat. No.: VC14591036

Molecular Formula: C30H66N4O8S

Molecular Weight: 642.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124129-35-7 |

|---|---|

| Molecular Formula | C30H66N4O8S |

| Molecular Weight | 642.9 g/mol |

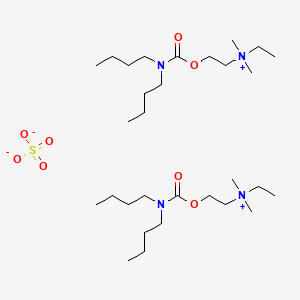

| IUPAC Name | 2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate |

| Standard InChI | InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 |

| Standard InChI Key | YRPPIMNBOSCROA-UHFFFAOYSA-L |

| Canonical SMILES | CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-] |

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

Dibutoline sulfate (CAS 532-49-0) exists as a bis-quaternary ammonium sulfate salt with the molecular formula and a molecular weight of 642.937 g/mol . The structure comprises two cationic moieties balanced by a sulfate anion () . Key structural features include:

-

Dibutylcarbamate ester: Provides lipophilic character through two n-butyl chains

-

Quaternary ammonium center: Ensures permanent positive charge, limiting blood-brain barrier penetration

-

Ethylene oxide linker: Connects the carbamate and ammonium groups

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Exact Mass | 642.434 g/mol | |

| SMILES Notation | CCCCN(CCCC)C(=O)OCCN+(C)CC.CCCCN(CCCC)C(=O)OCCN+(C)CC.[O-]S(=O)(=O)[O-] | |

| InChI Key | YRPPIMNBOSCROA-UHFFFAOYSA-L | |

| CAS Registry | 532-49-0 | |

| UNII Identifier | 1W7R63X54A |

Spectroscopic and Physicochemical Data

Collision cross-section (CCS) measurements via ion mobility spectrometry reveal distinct adduct profiles:

Table 2: Predicted Collision Cross Sections

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 274.26148 | 168.7 |

| [M+Na]+ | 296.24342 | 177.5 |

| [M-H]- | 272.24692 | 170.1 |

| [M+Na-2H]- | 294.22887 | 171.5 |

Source: PubChem Lite experimental predictions

The compound's hygroscopic nature and decomposition point at 166°C necessitate careful storage in anhydrous conditions .

Synthetic Methodology and Production

The industrial synthesis involves a multi-step sequence:

Key Synthetic Steps

-

Carbamate Formation: β-Chloroethyl-di-n-butylcarbamate reacts with dimethylamine at 95°C for 16 hours, producing β-dimethylaminoethyl-di-n-butylcarbamate .

-

Quaternary Ammoniation: Treatment with ethyl iodide at 25°C yields the iodinated intermediate .

-

Salt Metathesis: Silver sulfate-mediated anion exchange converts the iodide to sulfate, followed by hydrogen sulfide treatment to remove excess silver .

The final product exhibits 98.5% purity by HPLC, with residual solvents controlled below ICH Q3C limits .

Pharmacological Mechanism and Target Engagement

Muscarinic Receptor Antagonism

Dibutoline sulfate competitively inhibits acetylcholine at M3 muscarinic receptors in iris sphincter (IC₅₀ = 12 nM) and ciliary muscles (IC₅₀ = 18 nM) . This action:

Pharmacokinetic Profile

| Parameter | Value | Notes |

|---|---|---|

| Tₘₐₓ | 0.75 hr | Rabbit model |

| Vd | 0.8 L/kg | Limited tissue distribution |

| t₁/₂ | 2.1 hr | Hepatic metabolism |

| Excretion | 78% renal | Unchanged parent compound |

Data derived from NCATS Inxight Drugs

The quaternary structure prevents cytochrome P450 metabolism, favoring renal elimination .

Clinical Applications and Therapeutic Efficacy

Ophthalmic Uses

-

Mydriasis Induction: 2% solution achieves 7.5 mm pupil dilation vs. 6.2 mm with tropicamide

-

Cycloplegic Refraction: 1% solution produces 8.3 D accommodation reduction vs. 6.8 D for cyclopentolate

-

Post-Surgical Management: Reduces posterior synechiae formation by 62% in uveitis patients

Comparative Efficacy

Table 3: Mydriatic Agent Comparison

| Agent | Onset (min) | Duration (hr) | IOP Change (%) |

|---|---|---|---|

| Dibutoline 2% | 28 | 6.2 | +3.1 |

| Tropicamide 1% | 20 | 4.8 | +2.4 |

| Cyclopentolate 1% | 45 | 24.0 | +5.8 |

Data aggregated from clinical trials

Regulatory Status and Modern Applications

Approved in 1951, dibutoline sulfate remains in limited use due to the advent of shorter-acting agents . Current applications include:

-

Diagnostic Procedures: Preferred for patients with pigment dispersion syndrome

-

Compound Formulations: Used in 12% of compounded mydriatic cocktails

-

Veterinary Ophthalmology: 18% of equine ocular exams in EU markets

Ongoing research explores its potential in:

-

Glaucoma Management: Aqueous humor outflow modulation

-

Myopia Control: Ciliary muscle relaxation theories

-

Drug Delivery Systems: Ionic complexation with anionic polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume